molecular formula C14H18N2O2 B1404520 Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1158749-81-5

Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No. B1404520
CAS RN: 1158749-81-5
M. Wt: 246.3 g/mol
InChI Key: OOQXVAQAZSHCCR-UHFFFAOYSA-N
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Description

“Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate” is a chemical compound . It has a molecular weight of 246.3 g/mol. This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . The synthesis of all-carbon quaternary centers is an enduring challenge in organic chemistry .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H18N2O2. The InChI Code is 1S/C14H18N2O2/c17-13(18-8-12-4-2-1-3-5-12)16-10-14(11-16)6-7-15-9-14/h1-5,15H,6-11H2 .


Chemical Reactions Analysis

The nitrofuran moiety in the compound can undergo reduction with the bacterial enzyme machinery and generate reactive intermediates that are lethal to the bacterium itself . In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .


Physical And Chemical Properties Analysis

“this compound” is a solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Space Exploration

The synthesis of diazaspiro compounds, including Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate, primarily involves [3+2] cycloaddition reactions. These compounds serve as surrogates for piperazine and morpholine in medicinal chemistry, enabling exploration of chemical and patent spaces. The method allows for the production of multi-gram quantities in relatively high yields, demonstrating the compounds' potential for scale-up and extensive research applications (王雯 et al., 2015).

Medicinal Chemistry and Potential Therapeutic Applications

Several studies have focused on the structural modification of diazaspiro[3.4]octane derivatives to explore their medicinal chemistry applications. For instance, the development of anticonvulsant agents has involved the synthesis of compounds based on the diazaspiro[4.4]nonane-2,4-dione framework, indicating the importance of these structures in designing new therapeutic agents (A. Lazić et al., 2017). Furthermore, the exploration of the periphery around the 2,6-diazaspiro[3.4]octane core has led to the identification of potent antitubercular leads, showcasing the compound's versatility and potential in addressing global health challenges (A. Lukin et al., 2023).

Antiparasitic Activity

A novel diazaspiro[3.4]octane series has demonstrated activity against multiple stages of the Plasmodium falciparum lifecycle. This discovery underlines the potential of these compounds in malaria treatment, offering a new avenue for antimalarial drug development. The series' ability to target different stages of the parasite's life cycle could provide a significant advantage in eradicating malaria (C. Le Manach et al., 2021).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P301, P302, P304, P312, P330, P340, P352, P363 .

Future Directions

The compound and its derivatives have shown potential in antimycobacterial activity . By optimizing the nitrofuran’s molecular periphery, it is possible not only to increase the potency of nitrofuran antibacterials but also alleviate the systemic toxicity of this class of drugs . This highlights the significant potential of azaspiro[3.n]alkanes and their congeners as three-dimensional inputs for drug discovery .

properties

IUPAC Name

benzyl 1,7-diazaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-7-14(11-16)6-8-15-14/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQXVAQAZSHCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745357
Record name Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158749-81-5
Record name Phenylmethyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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